

physical and chemical properties of levulinic anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levulinic anhydride*

Cat. No.: *B3265521*

[Get Quote](#)

Levulinic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Levulinic anhydride ($C_{10}H_{14}O_5$), also known as bis(4-oxopentanoic)anhydride, is a dicarboxylic acid anhydride derived from levulinic acid, a versatile platform chemical sourced from biomass. This technical guide provides a detailed overview of the physical and chemical properties of **levulinic anhydride**, along with methodologies for its synthesis and characterization, to support its application in research and development, particularly in the fields of pharmaceuticals, agrochemicals, and fragrance production.

Core Physical and Chemical Properties

Levulinic anhydride is a white crystalline solid at room temperature. It is characterized by the presence of two ketone carbonyl groups and an anhydride functional group, which impart its specific reactivity.

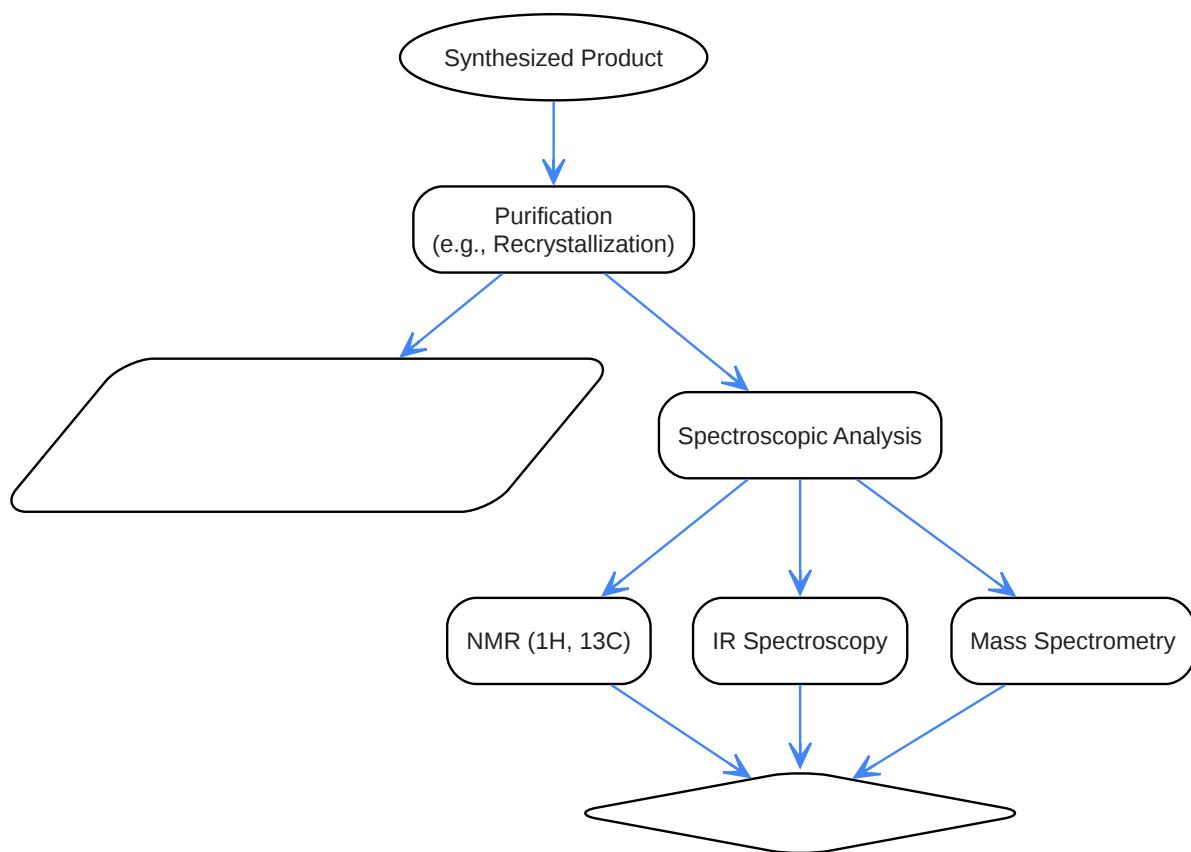
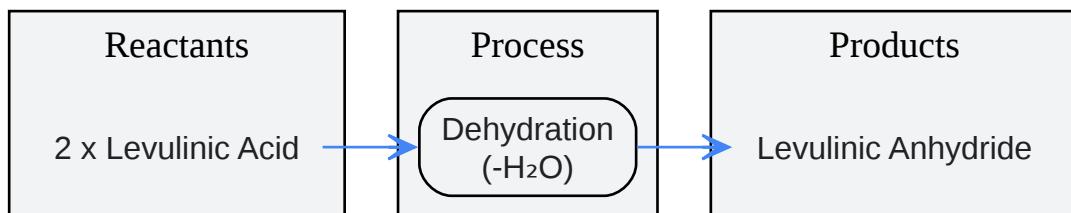
Physical Properties

The known physical properties of **levulinic anhydride** are summarized in the table below. It is important to note that experimental data for some properties are limited, and some values are based on predictions.

Property	Value	Source/Notes
Molecular Formula	C ₁₀ H ₁₄ O ₅	-
Molecular Weight	214.21 g/mol	-
CAS Number	40608-06-8	-
Appearance	White crystalline powder	[1]
Melting Point	76-78 °C	[1]
Boiling Point	70-75 °C	Supplier data, likely under vacuum.
Density	1.136 g/cm ³ (Predicted)	[2]
Solubility	Soluble in water, ethanol, and ether.	[1]

Chemical Properties

The chemical behavior of **levulinic anhydride** is dictated by the reactivity of the anhydride linkage and the two ketone functionalities.



- Hydrolysis: As a carboxylic acid anhydride, it is susceptible to hydrolysis in the presence of water, yielding two molecules of levulinic acid. This reaction can be accelerated by acid or base catalysis.
- Esterification: **Levulinic anhydride** reacts with alcohols to form levulinate esters. This reactivity is central to its use as an intermediate in the synthesis of various esters with applications as solvents, plasticizers, and in fragrance formulations.[\[1\]](#)
- Amidation: Reaction with amines will lead to the formation of amides and levulinic acid, or diamides under appropriate conditions.
- Reactions of the Ketone Group: The two ketone carbonyl groups can undergo typical ketone reactions, such as reduction, reductive amination, and reactions with nucleophiles at the alpha-carbon.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **levulinic anhydride** from a peer-reviewed source is not readily available in the public domain, a general and plausible method involves the dehydration of levulinic acid using a suitable dehydrating agent. Common reagents for such transformations include acetic anhydride or dicyclohexylcarbodiimide (DCC).

General Synthetic Approach via Dehydration

The synthesis of **levulinic anhydride** can be conceptually illustrated as the removal of one molecule of water from two molecules of levulinic acid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Levulinic Anhydride|C10H14O5|40608-06-8 [benchchem.com]
- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [physical and chemical properties of levulinic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3265521#physical-and-chemical-properties-of-levulinic-anhydride\]](https://www.benchchem.com/product/b3265521#physical-and-chemical-properties-of-levulinic-anhydride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com